4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-4-9-16(12(2)10-11)18-21-22-19(25-18)20-17(24)15-7-5-14(6-8-15)13(3)23/h4-10H,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNFADACIZOOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the oxadiazole derivatives class. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 2,4-dimethylphenyl hydrazide : This is achieved by reacting 2,4-dimethylphenyl with hydrazine hydrate.
- Cyclization : The hydrazide is treated with acetic anhydride to form the oxadiazole ring.
- Acetylation : The resulting oxadiazole derivative undergoes acetylation to yield the final product.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported IC50 values ranging from 0.67 to 3.45 µM against different cancer cell lines including HCT-116 (colon cancer) and PC-3 (prostate cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 0.87 |
| Similar Oxadiazole Derivative | PC-3 | 0.67 |
| Similar Oxadiazole Derivative | MDA-MB-435 (melanoma) | 1.95 |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects:
- Bactericidal Effects : It demonstrated strong activity against Staphylococcus spp., with no significant cytotoxicity observed in normal cell lines (L929) . This suggests a favorable therapeutic index for potential applications in treating bacterial infections.
Case Studies
- Study on Anticancer Properties : In a comparative study involving various oxadiazole derivatives, this compound was evaluated alongside other compounds for its efficacy against multiple cancer cell lines. The results indicated that it exhibited a higher potency compared to traditional chemotherapeutic agents .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of oxadiazole derivatives found that this compound significantly inhibited the growth of several pathogenic bacteria while maintaining low toxicity levels in human cell lines .
Scientific Research Applications
The applications of "4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide" are not explicitly detailed within the provided search results; however, the search results do provide information about 1,3,4-oxadiazole derivatives generally and their synthesis, as well as some specific examples of their applications.
Understanding 1,3,4-Oxadiazoles
General Information: Molecules containing the 1,3,4-oxadiazole ring structure exhibit potential pharmacological relevance . These structures are valuable in medicinal chemistry, with various methods available for synthesizing 1,3,4-oxadiazole derivatives .
Synthesis Strategies: Several strategies exist for the synthesis of 1,3,4-oxadiazole derivatives . One method involves converting thiosemicarbazides to 5-aryl-2-amino-1,3,4-oxadiazoles using inexpensive and safe reagents, which is beneficial for large-scale synthesis . Another method involves the reaction between an acyl hydrazide and CS2 in a basic alcoholic solution, followed by acidification to produce 5-substituted-1,3,4-oxadiazole-2-thiol (thione) .
Anticancer Applications of 1,3,4-Oxadiazoles
In vitro studies: Some complex 1,3,4-oxadiazole derivatives have demonstrated in vitro anticancer potency . For instance, one compound showed promising activity against leukemia cell lines . Another series of 1,3,4-oxadiazole derivatives with a sulfonamide moiety exhibited broad-spectrum antiproliferative activity against various human cancer cell lines .
Specific Examples:
- Compound 94: 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole, showed activity against leukemia cell lines (CCRF-CEM, K-562, MOLT-4, PRMI-8226, SR) .
- Compound 97: $$N-(4-((5-(4-Chlorophenyl)-1,3,4oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4 methoxybenzenesulfonamide] exerted high potency and broad-spectrum antiproliferative activity. It showed significant inhibition against T-47 D breast, SR leukemia, SK-MEL-5 melanoma, and MDA-MB-468 breast cancer cell lines .
Other Bioactivities of 1,3,4-Oxadiazoles
Antimicrobial Activity: 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have a broad spectrum of activity, including antibacterial and antifungal properties .
Enzyme Inhibition: Certain 1,3,4-oxadiazoles have been designed and synthesized as Acetylcholinesterase (AChE) inhibitors .
Mechanism of Action: The presence of the –N=CO group in the structure of 1,3,4-oxadiazoles may contribute to their antibacterial action by affecting the transcription of genes involved in biofilm formation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Molecular and Physical Properties
*Estimated based on structural similarity to analogs.
Key Observations :
SAR Insights :
- Electron-withdrawing groups (e.g., acetyl in the target compound) may enhance binding to enzymes like thioredoxin reductase by polarizing the benzamide moiety .
- Lipophilic substituents (e.g., 2,4-dimethylphenyl) improve membrane permeability, critical for antifungal activity .
- Sulfamoyl/sulfanyl groups (LMM5, 7e) contribute to hydrogen bonding with enzyme active sites, a feature absent in the target compound .
Preparation Methods
Cyclization of Semicarbazones via Oxidative Desulfurization
Semicarbazones derived from 2,4-dimethylbenzaldehyde and semicarbazide undergo oxidative cyclization to form the oxadiazole ring. In a method adapted from Kapoorr et al., semicarbazones are treated with eosin-Y under visible light and atmospheric oxygen, enabling efficient heterocyclization. For example, 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine was synthesized in 94% yield under these conditions. Substituting 2,4-dimethylbenzaldehyde would yield 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine.
Reaction Conditions :
Hypervalent Iodine-Mediated Oxidative Desulfurization
Thiosemicarbazides, prepared from 2,4-dimethylphenylhydrazine and thiourea derivatives, undergo desulfurization using iodobenzene and Oxone. Patel et al. demonstrated this method for synthesizing 2-amino-1,3,4-oxadiazoles with yields up to 88%. The reaction proceeds via a radical mechanism, ensuring regioselectivity at the 5-position.
Optimization Insights :
- Oxidizing Agents : Iodobenzene (1.2 equiv) and Oxone (2.0 equiv)
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature
- Yield : 82–88% (for 5-aryl derivatives)
Coupling with 4-Acetylbenzoyl Chloride
The benzamide moiety is introduced via nucleophilic acyl substitution or peptide coupling.
Peptide Coupling Using T3P Reagent
Propanephosphonic anhydride (T3P) facilitates mild and efficient coupling between 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine and 4-acetylbenzoyl chloride. Niu et al. achieved 97% yield for analogous 2-amino-1,3,4-oxadiazoles using T3P in aqueous conditions.
Procedure :
- Dissolve 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) and 4-acetylbenzoyl chloride (1.2 equiv) in dichloromethane.
- Add T3P (1.5 equiv) and stir at room temperature for 12 h.
- Quench with water, extract, and purify via column chromatography.
Advantages : Minimal epimerization, high functional group tolerance.
Direct Aminolysis in Alkaline Media
El-Sayed et al. reported a one-step aminolysis using NaOH and KI as oxidizing agents. This method avoids pre-activation of the carboxylic acid, though yields are moderate (75–80%).
Reaction Scheme :
- Heat 4-acetylbenzoic acid (1.0 equiv) and 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.1 equiv) in ethanol with NaOH (2.0 equiv).
- Reflux for 8 h, followed by neutralization with HCl.
Key Consideration : Excess base may hydrolyze the oxadiazole ring; pH must be carefully controlled.
Alternative One-Pot Synthesis Strategies
Tandem Cyclization-Coupling Approach
Yang et al. developed a regioselective method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to simultaneously desulfurize thiosemicarbazides and activate carboxylic acids. This one-pot method reduces purification steps and achieves 85–90% yield.
Steps :
- React 2,4-dimethylphenylhydrazine with thiourea to form thiosemicarbazide.
- Add 4-acetylbenzoic acid and EDC·HCl (1.5 equiv) in THF.
- Stir at 60°C for 24 h.
Advantage : Avoids isolation of intermediates, improving atom economy.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Semicarbazone Cyclization | Eosin-Y, O₂ | 90–94 | Eco-friendly, visible-light driven | Requires specialized equipment |
| Hypervalent Iodine | Iodobenzene, Oxone | 82–88 | High regioselectivity | Toxic byproducts |
| T3P Coupling | Propanephosphonic anhydride | 95–97 | Mild conditions, aqueous compatible | Cost of reagent |
| Direct Aminolysis | NaOH, KI | 75–80 | Simple protocol | Risk of hydrolysis |
Challenges and Optimization Opportunities
- Regioselectivity : Ensuring substitution at the 5-position of the oxadiazole remains challenging. Pd-catalyzed methods (e.g., Fang et al.’s annulations) offer better control but require inert atmospheres.
- Scale-Up : Electro-oxidative methods (e.g., LiClO₄ in acetonitrile) are scalable but demand electrochemical cells.
- Purification : Chromatography is often necessary due to byproducts from incomplete cyclization or coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
